molecular formula C10H14Cl2Si B096402 Dichloro(methyl)(3-phenylpropyl)silane CAS No. 17776-66-8

Dichloro(methyl)(3-phenylpropyl)silane

Cat. No.: B096402
CAS No.: 17776-66-8
M. Wt: 233.21 g/mol
InChI Key: YTZJIDYIVLNKAW-UHFFFAOYSA-N
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Description

Dichloro(methyl)(3-phenylpropyl)silane is an organosilicon compound with the molecular formula C10H14Cl2Si. It consists of a silicon atom bonded to a methyl group, two chlorine atoms, and a 3-phenylpropyl group. This compound is used in various chemical processes and has applications in different fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Dichloro(methyl)(3-phenylpropyl)silane can be synthesized through the reaction of 3-phenylpropylmagnesium bromide with methyltrichlorosilane. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out in anhydrous conditions to avoid hydrolysis of the chlorosilane .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Dichloro(methyl)(3-phenylpropyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Various organosilicon compounds with different functional groups.

    Hydrolysis: Silanols and hydrochloric acid.

    Reduction: Silanes.

Scientific Research Applications

Dichloro(methyl)(3-phenylpropyl)silane has several applications in scientific research:

Mechanism of Action

The mechanism of action of dichloro(methyl)(3-phenylpropyl)silane involves its reactivity with nucleophiles and electrophiles. The silicon atom, being electrophilic, can interact with nucleophiles, leading to substitution reactions. The chlorine atoms can be replaced by various nucleophiles, resulting in the formation of new organosilicon compounds. The compound’s reactivity is influenced by the presence of the phenylpropyl group, which can stabilize intermediates and transition states during reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dichloro(methyl)(3-phenylpropyl)silane is unique due to the presence of both a phenylpropyl group and two chlorine atoms bonded to silicon. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various chemical syntheses and industrial applications .

Properties

IUPAC Name

dichloro-methyl-(3-phenylpropyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2Si/c1-13(11,12)9-5-8-10-6-3-2-4-7-10/h2-4,6-7H,5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTZJIDYIVLNKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](CCCC1=CC=CC=C1)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20523241
Record name Dichloro(methyl)(3-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17776-66-8
Record name Dichloro(methyl)(3-phenylpropyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20523241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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